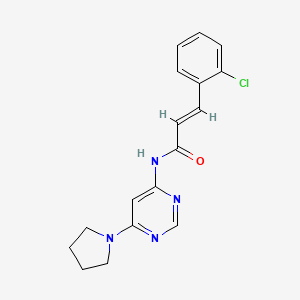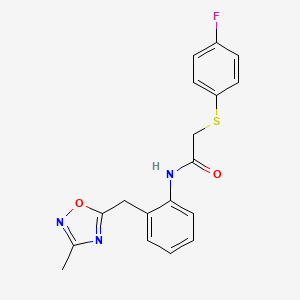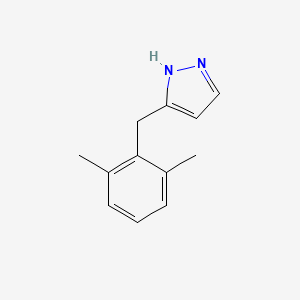
3-(2,6-Dimethylbenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,6-Dimethylbenzyl)-1H-pyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “2,6-Dimethylbenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with methyl groups (-CH3) at the 2nd and 6th positions of the benzene ring .
Synthesis Analysis
While the specific synthesis pathway for “3-(2,6-Dimethylbenzyl)-1H-pyrazole” is not available, it might involve the reaction of a 2,6-dimethylbenzyl halide with a pyrazole derivative . The exact conditions and reagents would depend on the specific halide and pyrazole used .Molecular Structure Analysis
The molecular structure of “3-(2,6-Dimethylbenzyl)-1H-pyrazole” would likely show a pyrazole ring attached to a benzyl group with two methyl groups at the 2nd and 6th positions of the benzene ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound “3-(2,6-Dimethylbenzyl)-1H-pyrazole” might undergo various chemical reactions. For instance, the pyrazole ring might participate in nucleophilic substitution reactions . The benzyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,6-Dimethylbenzyl)-1H-pyrazole” would depend on its molecular structure. For instance, it might exhibit properties typical of aromatic compounds and pyrazoles .Applications De Recherche Scientifique
Antioxidant Activity
Pyrazole derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from damage caused by free radicals. For instance, a study on novel series of hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole derived from 3,5-dimethyl-1H-pyrazole demonstrated potential radical scavenging capacity and iron binding activity, indicating their antioxidant potential (Karrouchi et al., 2019). Similarly, derivatives containing the pyrazole moieties, such as (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, showed moderate antioxidant activities in DPPH assays (Lynda, 2021).
Anticancer Activity
Pyrazole-containing compounds also show promise in anticancer research. Platinum (II) and palladium (II) complexes with pyrazole-containing ligands were screened for their anticancer potential, indicating their ability to act as potential novel anticancer agents with mechanisms including alkylating activity, induction of apoptosis, and DNA binding (Budzisz et al., 2004). Another study explored the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, further investigating their potential in medicinal chemistry (Guerrero et al., 2008).
Antibacterial and Antimalarial Activities
The antibacterial and antimalarial properties of pyrazole derivatives are also noteworthy. Novel Schiff bases derived from aminophenazone, containing the 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety, showed moderate to good antibacterial activity against various bacterial strains, suggesting their use as antibacterial agents (Asiri & Khan, 2010). Additionally, platinum(II) and palladium(II) complexes with pyrazole derivatives were evaluated for their in vitro antimalarial and cytotoxic activities, revealing promising leads for anticancer and antimalarial agents (Quirante et al., 2011).
Structural and Theoretical Studies
Theoretical studies, including Density Functional Theory (DFT) calculations, have been conducted to understand the structural and electronic characteristics of pyrazole derivatives. Such studies provide insight into the molecular properties that contribute to the biological activities of these compounds (Al-Amiery et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2,6-dimethylphenyl)methyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-4-3-5-10(2)12(9)8-11-6-7-13-14-11/h3-7H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMWBKGSPJDVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylbenzyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)

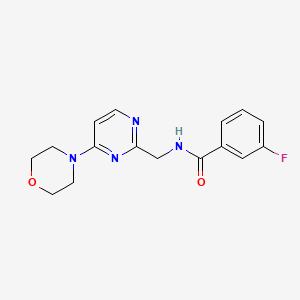

![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)
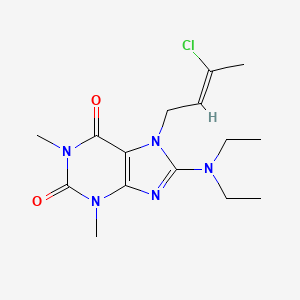
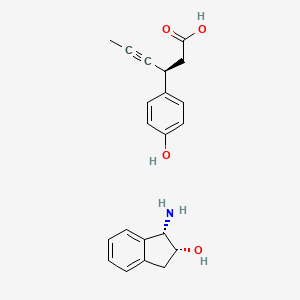
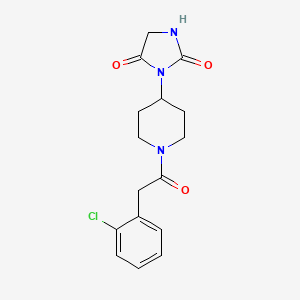
![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)
